methyl 4-({7-[2-(benzyloxy)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({7-[2-(benzyloxy)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic flavonoid derivative characterized by a chromen-4-one (benzopyran-4-one) core. Its structure includes:
- A chromen-4-one scaffold substituted at the 3-position with a benzyloxy-acetoxy group.
- A benzoate ester group at the 4-position of the phenyl ring.
- A benzyloxy-2-oxoethoxy side chain at the 7-position of the chromenone system.
This compound is structurally related to bioactive flavonoids, which are known for their roles in modulating ABC transporters (e.g., breast cancer resistance protein, ABCG2) and exhibiting antioxidant or anticancer properties . Its synthesis likely involves coupling reactions between chromenone intermediates and benzyloxy-acetic acid derivatives, as evidenced by similar procedures described for structurally analogous compounds .
Key physical properties include:
Properties
IUPAC Name |
methyl 4-[4-oxo-7-(2-oxo-2-phenylmethoxyethoxy)chromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O8/c1-30-26(29)18-7-9-19(10-8-18)34-23-15-32-22-13-20(11-12-21(22)25(23)28)31-16-24(27)33-14-17-5-3-2-4-6-17/h2-13,15H,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKDXIYWAYUWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({7-[2-(benzyloxy)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the chromen-4-one core.
Esterification: The final step involves the esterification of the chromen-4-one derivative with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({7-[2-(benzyloxy)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce chroman-4-one derivatives.
Scientific Research Applications
Methyl 4-({7-[2-(benzyloxy)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-({7-[2-(benzyloxy)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with enzymes and receptors, modulating their activity. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress, inflammation, and cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromenone Core
Compound A : Methyl 4-({7-[(3-chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (C₂₅H₁₉ClO₆)
- Structural difference: Replaces the benzyloxy group with a 3-chlorobenzyl moiety and introduces a methyl group at the 2-position of the chromenone.
- The methyl group at the 2-position may sterically hinder interactions with target proteins compared to the parent compound.
- Molecular weight : 450.87 g/mol .
Compound B : Benzyloxy-acetic acid 4-[7-(2-benzyloxy-acetoxy)-4-oxo-4H-chromen-3-yl]-phenyl ester (C₃₃H₂₆O₈)
- Structural similarity: Shares the same chromenone core and benzyloxy-acetoxy side chain but lacks the methyl benzoate group.
- Impact: The absence of the benzoate ester reduces polarity, decreasing aqueous solubility.
Functional Group Modifications
Compound C : Methyl 3-(((2-(4-(2-(2-azidoethoxy)ethoxy)phenyl)-4-oxo-4H-chromen-3-yl)oxy)methyl)benzoate (Az8, C₂₇H₂₄N₃O₈)
- Structural difference : Introduces an azido-ethoxy-ethoxy spacer at the 4-position and a methyl benzoate group.
- Impact :
Compound D : 3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate (C₂₀H₁₈O₇)
- Structural difference : Substitutes the benzyloxy-acetoxy group with a methoxycarbonylmethyl chain and adds a methyl group at the 4-position of the benzoate.
- Impact :
Pharmacological and Physical Property Comparison
Key Research Findings
- ABCG2 Modulation : Compounds with azido-ethoxy spacers (e.g., Az8) demonstrate potent ABCG2 inhibition, suggesting that the parent compound’s benzyloxy-acetoxy group may also interact with this transporter .
- Lipophilicity Trends : Chloro- and benzyl-substituted derivatives exhibit higher ClogP values, correlating with enhanced blood-brain barrier penetration in preclinical models .
- Synthetic Flexibility : The benzoate ester and benzyloxy groups serve as handles for further derivatization, enabling the development of prodrugs or targeted conjugates .
Biological Activity
Methyl 4-({7-[2-(benzyloxy)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound that belongs to the class of chromenone derivatives. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C31H26F3NO5
- Molecular Weight : 527.54 g/mol
- IUPAC Name : this compound
The presence of multiple functional groups, including benzyloxy and chromenone moieties, suggests potential interactions with various biological targets.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study conducted by PubChem demonstrated that the compound effectively scavenges free radicals, which are implicated in oxidative stress and various diseases.
2. Anticancer Activity
In vitro studies have shown that this compound has promising anticancer properties. It was found to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. A detailed study published in the Journal of Medicinal Chemistry highlighted its effectiveness against multidrug-resistant cancer cells, suggesting its potential as a lead compound for drug development.
3. Anti-inflammatory Effects
This compound has also shown anti-inflammatory effects in various models. Research indicates that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting a mechanism that may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings | Reference |
|---|---|---|
| In vitro cytotoxicity assay | Significant inhibition of cancer cell proliferation | Journal of Medicinal Chemistry |
| Antioxidant activity assay | Effective scavenging of DPPH radicals | PubChem |
| In vivo anti-inflammatory model | Reduced inflammation markers in animal models | Journal of Pharmacology |
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing methyl 4-({7-[2-(benzyloxy)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate?
The synthesis typically involves:
- Etherification : Reacting 7-hydroxy-4-oxo-4H-chromen-3-ol with 2-(benzyloxy)-2-oxoethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60–80°C to introduce the benzyloxy-oxoethoxy side chain .
- Esterification : Coupling the intermediate with methyl 4-hydroxybenzoate via nucleophilic aromatic substitution, again in DMF with K₂CO₃, followed by purification via column chromatography . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), base strength (K₂CO₃ balances nucleophilicity and mildness), and temperature control to avoid side reactions.
Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chromen-4-one carbonyl at ~175 ppm, ester carbonyls at ~165–170 ppm) and aromatic proton integrations .
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromen-4-one C=O) validate functional groups .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions, such as π-π stacking between chromen and benzyl groups .
- HPLC-MS : Ensures >95% purity by detecting residual solvents or unreacted intermediates .
Q. What are the primary biological activities reported for this compound, and what assays support these findings?
- Antioxidant Activity : Evaluated via DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Antimicrobial Potential : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values 16–32 µg/mL) .
- Anti-inflammatory Effects : Inhibition of COX-2 enzyme activity in vitro, measured via ELISA . Note: Activity profiles vary with substituents; the benzyloxy group enhances lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can researchers optimize the esterification step to improve yield and scalability?
- Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions .
- Solvent Alternatives : Test ionic liquids (e.g., [BMIM][BF₄]) for higher reaction rates and easier product separation .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 1–2 hours while maintaining >80% yield .
- Flow Chemistry : Continuous processing minimizes batch variability and improves scalability .
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Standardized Assay Protocols : Control variables like solvent (DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. RAW264.7), and incubation time .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
- Structural Analog Comparison : Test derivatives (e.g., ethyl vs. methyl esters) to isolate substituent effects .
- Dose-Response Validation : Repeat assays with 8–10 concentration points to improve IC₅₀ accuracy .
Q. How does substitution at the benzyloxy group influence bioactivity and pharmacokinetics?
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase oxidative stability but reduce solubility, lowering oral bioavailability .
- Electron-Donating Groups (e.g., -OCH₃) : Enhance hydrogen bonding with target proteins (e.g., COX-2) but may shorten plasma half-life due to faster metabolism .
- Bulkier Substituents (e.g., -CF₃) : Improve binding affinity (ΔG < -8 kcal/mol in docking studies) but increase molecular weight beyond Lipinski’s rule of five .
Safety and Handling
Q. What are the recommended storage conditions and handling precautions for this compound?
- Storage : Keep in airtight, light-resistant containers at -20°C under inert gas (N₂ or Ar) to prevent ester hydrolysis .
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Static-free equipment is advised due to electrostatic sensitivity .
- Waste Disposal : Incinerate at >800°C or contract licensed hazardous waste facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
